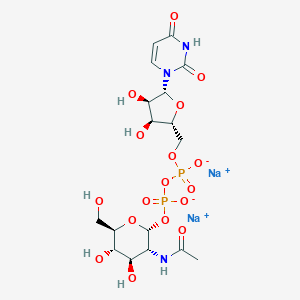
Uridine 5'-diphospho-N-acétylglucosamine sel de sodium
Vue d'ensemble
Description
Uridine 5’-diphospho-N-acetylglucosamine disodium salt (UDP-GlcNAc) is a nucleotide sugar . It is a donor substrate for the transfer of GlcNAc to the dolichol precursor in the synthesis of N-glycans . It is also a substrate for O-GlcNAc transferase (OGT) .
Synthesis Analysis
UDP-GlcNAc is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) . It is actively transported into the Golgi by the nucleotide sugar transporter (NST) .Molecular Structure Analysis
The molecular formula of UDP-GlcNAc is C17H25N3O17P2 . Its molecular weight is 651.32 .Chemical Reactions Analysis
UDP-GlcNAc is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates . It is also used in the synthesis of N-glycans .Physical And Chemical Properties Analysis
UDP-GlcNAc is a powder that is stored at -20°C . It is soluble in water .Applications De Recherche Scientifique
Composant du cocktail de réaction
Le sel de sodium UDP-GlcNAc est utilisé comme composant des cocktails de réaction dans les essais de transport du réticulum endoplasmique vers le Golgi . Ces essais sont cruciaux pour étudier le transport des protéines et des lipides entre ces deux organites.
Étalon de référence dans la quantification
Ce composé sert d'étalon de référence pour la quantification de l'UDP-GlcNAc dans les tissus hépatiques en utilisant la chromatographie liquide haute performance (HPLC) . Cela est important pour comprendre le rôle de l'UDP-GlcNAc dans diverses fonctions et maladies hépatiques.
Test de l'activité de glycosylation
Le sel de sodium UDP-GlcNAc est utilisé pour tester l'activité de glycosylation de l'O-GlcNAc transférase (OGT) sur des substrats peptidiques . L'OGT est une enzyme qui ajoute un sucre GlcNAc aux résidus sérine ou thréonine des protéines, un processus connu sous le nom d'O-GlcNAcylation, qui est crucial pour les fonctions cellulaires telles que la transduction du signal et la dégradation des protéines.
Synthèse de la chitine
Il agit également comme un substrat pour la synthèse de la chitine, un élément vital des parois cellulaires des champignons et des exosquelettes des arthropodes et des insectes . Cela le rend précieux dans la recherche sur ces organismes.
Substrat pour la N-acétylgalactosaminyltransférase polypeptidique
Le sel disodique de l'uridine 5'-diphospho-N-acétylglucosamine a été utilisé comme substrat pour la N-acétylgalactosaminyltransférase polypeptidique (ppGalNAc-T) . Cette enzyme est impliquée dans les étapes initiales de l'O-glycosylation de type mucine, un type de modification des protéines qui joue un rôle clé dans de nombreux processus biologiques, y compris l'adhésion cellulaire et la réponse immunitaire.
Production de l'UDP-GlcNAc
Une méthode efficace pour la production de l'UDP-GlcNAc a été développée en utilisant des réactions basées sur la levure . Cette méthode est importante pour la production pratique de l'UDP-GlcNAc en raison de son rendement élevé.
Mécanisme D'action
Target of Action
Uridine 5’-diphospho-N-acetylglucosamine sodium salt, also known as UDP-GlcNAc Disodium Salt, primarily targets O-linked N-acetylglucosamine transferases (OGTs) . These enzymes are responsible for adding a unique N-acetylglucosamine residue onto acceptor substrates, mainly confined within the cytosol and nucleus .
Mode of Action
UDP-GlcNAc Disodium Salt acts as a sugar donor in the process of endomembrane glycosylation of the endoplasmic reticulum and Golgi . It interacts with its target enzymes (OGTs) to add a unique N-acetylglucosamine residue onto acceptor substrates . This interaction and the resulting changes play a crucial role in cellular proliferation and apoptosis .
Biochemical Pathways
UDP-GlcNAc Disodium Salt is synthesized from glucose via the hexosamine biosynthetic pathway (HBP) . It is actively transported into the Golgi apparatus by nucleotide sugar transporters (NSTs) . The levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . It participates in important reactions in carbohydrate metabolism, especially those involving the synthesis of glycosyl phosphates .
Pharmacokinetics
It is known that the compound is synthesized from glucose via the hexosamine biosynthetic pathway (hbp), suggesting that its bioavailability is likely influenced by glucose levels and metabolic processes .
Result of Action
The action of UDP-GlcNAc Disodium Salt results in the glycosylation of proteins within the endoplasmic reticulum and Golgi . This post-translational modification has a significant impact on protein function, influencing processes such as cellular proliferation and apoptosis . It also plays a role in nuclear pore formation and nuclear signaling .
Action Environment
The action, efficacy, and stability of UDP-GlcNAc Disodium Salt are influenced by various environmental factors. For instance, the levels of UDP-GlcNAc are modulated by the concentration of nutrients exposed to the cell . Additionally, the compound’s activity is dependent on its transport into the Golgi apparatus by nucleotide sugar transporters (NSTs) .
Propriétés
IUPAC Name |
disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWKMJZFIJNGES-YZVFIFBQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Na2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036036 | |
| Record name | Uridine 5'-diphospho-N-acetylglucosamine sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91183-98-1 | |
| Record name | Uridine 5'-diphospho-N-acetylglucosamine sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 5'-(trihydrogen diphosphate), mono[2-(acetylamino)-2-deoxy-α-d-glucopyranosyl] ester, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



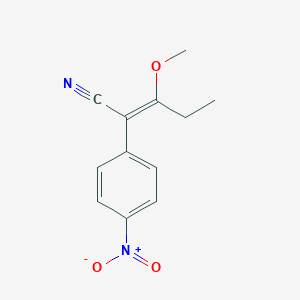
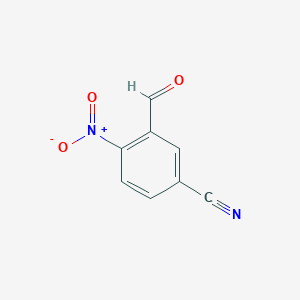


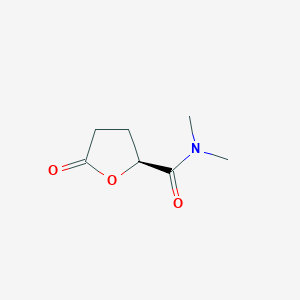
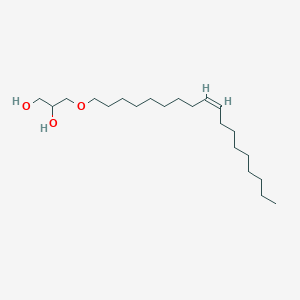
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)

![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)
![3-Methylisothiazolo[4,5-b]pyridine](/img/structure/B116600.png)
![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)
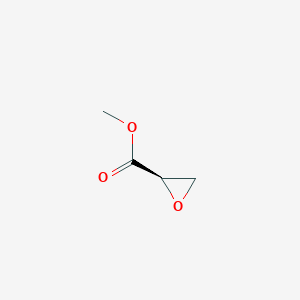
![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)